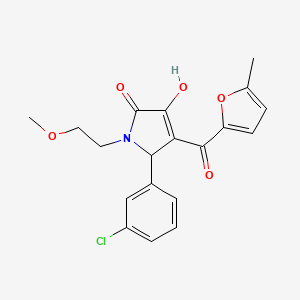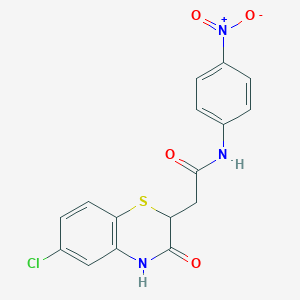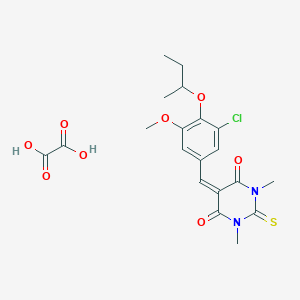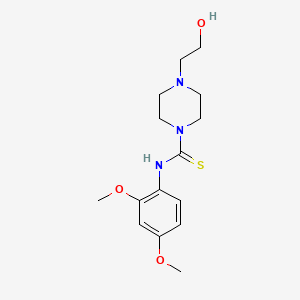![molecular formula C24H23ClF2N2O2 B3986219 N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B3986219.png)
N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide
Descripción general
Descripción
N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide, commonly known as CFTR-Inhibitor-172, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a protein responsible for regulating the transport of chloride ions across cell membranes. CFTR-Inhibitor-172 has been shown to have a significant impact on CFTR function and has thus become a promising target for the development of new treatments for cystic fibrosis and other related diseases.
Mecanismo De Acción
N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide-Inhibitor-172 works by binding to the this compound protein and blocking its function. The this compound protein is responsible for regulating the transport of chloride ions across cell membranes, and mutations in this protein can lead to the development of cystic fibrosis. This compound-Inhibitor-172 has been shown to be a potent inhibitor of this compound function, and has thus become a promising target for the development of new treatments for cystic fibrosis.
Biochemical and Physiological Effects:
This compound-Inhibitor-172 has been shown to have a significant impact on this compound function, leading to a reduction in the transport of chloride ions across cell membranes. This reduction in ion transport can have a significant impact on the biochemical and physiological processes that are regulated by this compound, leading to changes in cell function and potentially alleviating the symptoms of cystic fibrosis and other related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide-Inhibitor-172 has several advantages for use in lab experiments, including its potency and specificity for this compound. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several potential future directions for research on N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide-Inhibitor-172, including the development of new and more effective synthesis methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its potential toxicity and side effects. Additionally, the use of this compound-Inhibitor-172 in combination with other drugs and therapies may hold promise for the development of more effective treatments for cystic fibrosis and other related diseases.
Aplicaciones Científicas De Investigación
N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide-Inhibitor-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis and other related diseases. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the this compound gene. This compound-Inhibitor-172 has been shown to be a potent inhibitor of this compound function, and has thus become a promising candidate for the development of new treatments for cystic fibrosis.
Propiedades
IUPAC Name |
N-[4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClF2N2O2/c25-19-9-21(27)20(26)8-18(19)22(30)28-16-1-3-17(4-2-16)29-23(31)24-10-13-5-14(11-24)7-15(6-13)12-24/h1-4,8-9,13-15H,5-7,10-12H2,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEINLWAVSHORP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC(=C(C=C5Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B3986139.png)


![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate](/img/structure/B3986159.png)
![{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)

![8-methyl-4-[2-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3986175.png)

![1-(1-allyl-3-methyl-1H-pyrazol-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3986202.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3986223.png)
![1-(4-{2-hydroxy-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B3986229.png)


![N-[(3-isopropylisoxazol-5-yl)methyl]-2-methyl-3-[(pyridin-3-ylmethyl)amino]benzamide](/img/structure/B3986250.png)